Enterotoxin STp (E. coli)
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Overview
Description
Enterotoxin STp, produced by enterotoxigenic Escherichia coli, is a heat-stable toxin that plays a crucial role in causing diarrhea. This toxin is a significant virulence factor for enterotoxigenic Escherichia coli, which is a common cause of acute diarrheal disease in humans and animals . Enterotoxin STp is known for its ability to bind to specific receptors in the intestinal lining, leading to the secretion of electrolytes and water, which results in diarrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enterotoxin STp is synthesized in vivo as a 72-amino-acid residue precursor. This precursor undergoes cleavage to generate the mature enterotoxin STp, which consists of the 18 carboxy-terminal amino acid residues . The synthesis involves the substitution of methionine residues by oligonucleotide-directed site-specific mutagenesis to confirm the production of the 72-amino-acid residue precursor .
Industrial Production Methods: The industrial production of enterotoxin STp involves the use of recombinant DNA technology. The gene encoding the enterotoxin is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism is cultured under controlled conditions to produce the enterotoxin, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Enterotoxin STp primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. These interactions are crucial for its binding to specific receptors in the intestinal lining .
Common Reagents and Conditions: The production and purification of enterotoxin STp involve the use of reagents such as oligonucleotides for site-specific mutagenesis, and chromatographic media for purification .
Major Products Formed: The major product formed from the synthesis of enterotoxin STp is the mature 18-amino-acid residue toxin, which is responsible for its biological activity .
Scientific Research Applications
Mechanism of Action
Enterotoxin STp exerts its effects by binding to the guanylyl cyclase C receptor on the apical membrane of intestinal epithelial cells . This binding activates the receptor, leading to an increase in intracellular cyclic guanosine monophosphate levels. The elevated cyclic guanosine monophosphate levels result in the opening of chloride channels, causing the secretion of chloride ions into the intestinal lumen. This ion secretion is followed by the movement of water, leading to diarrhea .
Comparison with Similar Compounds
Enterotoxin STp is similar to other heat-stable enterotoxins produced by enterotoxigenic Escherichia coli, such as enterotoxin STa. Both enterotoxin STp and enterotoxin STa bind to the guanylyl cyclase C receptor
Properties
IUPAC Name |
(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-21-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4,44-dimethyl-30-(2-methylpropyl)-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H110N20O26S6/c1-37(2)24-48-69(114)96-57-35-130-128-31-53(73(118)94-52(81(126)127)27-43-15-19-45(104)20-16-43)88-62(107)30-85-65(110)38(3)86-72(117)54-32-129-131-33-55(74(119)89-47(68(113)90-48)21-22-63(108)109)98-77(122)58(36-133-132-34-56(99-76(57)121)75(120)93-51(29-61(84)106)80(125)101-23-9-12-59(101)78(123)87-39(4)66(111)95-54)97-71(116)49(26-42-13-17-44(103)18-14-42)91-70(115)50(25-41-10-7-6-8-11-41)92-79(124)64(40(5)102)100-67(112)46(82)28-60(83)105/h6-8,10-11,13-20,37-40,46-59,64,102-104H,9,12,21-36,82H2,1-5H3,(H2,83,105)(H2,84,106)(H,85,110)(H,86,117)(H,87,123)(H,88,107)(H,89,119)(H,90,113)(H,91,115)(H,92,124)(H,93,120)(H,94,118)(H,95,111)(H,96,114)(H,97,116)(H,98,122)(H,99,121)(H,100,112)(H,108,109)(H,126,127)/t38-,39-,40+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIKRCUENCODK-MSQIXQTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N)C(=O)NC(C(=O)N7CCCC7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)C)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H110N20O26S6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1972.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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